N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine
Overview
Description
N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indole core, followed by the introduction of the fluorine and methyl groups. The thiazole and pyrrole moieties are then attached through a series of coupling reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine and methyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The thiazole and pyrrole moieties can participate in coupling reactions with other aromatic or heterocyclic compounds.
Scientific Research Applications
N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine can be compared with other indole derivatives, such as:
1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)-N-methylmethanamine: Similar structure but lacks the thiazole and pyrrole moieties.
1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}ethanamine: Similar structure but with an ethyl group instead of a methyl group.
1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}propanamine: Similar structure but with a propyl group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4S/c1-12-13(2)23-18-14(8-15(20)9-17(12)18)10-21-11-16-4-3-6-24(16)19-22-5-7-25-19/h3-9,21,23H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKRHQNUMUODJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C=C(C=C12)F)CNCC3=CC=CN3C4=NC=CS4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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